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Compound of Interest

Compound Name: Feniralstat

Cat. No.: B10854778

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
potential off-target effects of Feniralstat (KVD-824), a potent and selective plasma kallikrein
inhibitor. The information is presented in a question-and-answer format to directly address
specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Feniralstat?

Al: Feniralstat is a potent and highly selective inhibitor of plasma kallikrein. Its intended
therapeutic effect is to reduce the production of bradykinin, a mediator of swelling and
inflammation, which is particularly relevant in conditions like hereditary angioedema (HAE).

Q2: What are the known or suspected off-target effects of Feniralstat?

A2: The most significant suspected off-target effect of Feniralstat is hepatotoxicity. The Phase
2 clinical trial (KOMPLETE, NCT05055258) for the prophylactic treatment of HAE was
terminated due to observations of clinically significant elevations in liver enzymes in some
participants.

Q3: What were the specific clinical observations of hepatotoxicity with Feniralstat?
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A3: In the KOMPLETE trial, some participants across all three dose groups (300 mg, 600 mg,
and 900 mg, taken twice daily) experienced Grade 3 or Grade 4 elevations of liver enzymes.
These elevations occurred between two and twelve weeks of initiating treatment. Notably, the
affected individuals were asymptomatic and did not show a concurrent increase in bilirubin
levels.

Q4: Has a specific mechanism for Feniralstat-induced liver injury been identified?

A4: As of the latest publicly available information, the specific molecular mechanism underlying
Feniralstat-induced liver injury has not been elucidated. The observed liver enzyme elevations
suggest drug-induced liver injury (DILI), which can occur through various mechanisms,
including direct cellular toxicity, metabolic bioactivation, mitochondrial dysfunction, or immune-
mediated responses.

Q5: How selective is Feniralstat for plasma kallikrein?

A5: Preclinical data indicate that Feniralstat is highly selective for plasma kallikrein. It has
been reported to have significantly lower inhibitory activity against other related serine
proteases, such as tissue kallikrein (KLK1), Factor Xla, and Factor Xlla. This high selectivity
suggests that the observed hepatotoxicity is likely due to an off-target interaction with a protein
or pathway not closely related to its primary target.

Troubleshooting Guides

This section provides guidance for researchers who observe unexpected signs of
hepatotoxicity in their in vitro or in vivo experiments with Feniralstat.

Scenario 1: You observe cytotoxicity in hepatocyte
cultures treated with Feniralstat.

Question: I'm seeing a dose-dependent decrease in cell viability in my hepatocyte cell line
(e.g., HepG2, Huh7) or primary human hepatocytes after treatment with Feniralstat. What
should | do next?

Answer: This observation suggests a potential direct cytotoxic effect of Feniralstat on liver
cells. The following steps will help you characterize this effect:
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o Confirm the finding: Repeat the cytotoxicity assay using a different method (e.g., if you used
an MTS assay, try a lactate dehydrogenase (LDH) release assay) to rule out assay-specific
artifacts.

o Determine the nature of cell death: Perform assays to distinguish between apoptosis and
necrosis (e.g., caspase-3/7 activity assay for apoptosis, propidium iodide staining for
necrosis).

o Characterize the type of liver injury: Measure key liver injury biomarkers in the cell culture
supernatant to determine if the toxicity is primarily hepatocellular or cholestatic.

o Hepatocellular injury: Measure alanine aminotransferase (ALT) and aspartate
aminotransferase (AST) levels.

o Cholestatic injury: Measure alkaline phosphatase (ALP) and bilirubin levels.

Further Mechanistic Investigation
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Workflow for investigating in vitro hepatotoxicity.
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Scenario 2: You suspect mitochondrial dysfunction as a
potential off-target effect.

Question: My initial cytotoxicity assays suggest Feniralstat is impacting cellular respiration or
mitochondrial health. How can | investigate this further?

Answer: Mitochondrial toxicity is a common mechanism of DILI. To investigate this, you can
perform a series of targeted assays:

¢ Assess mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRM to
measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial
health.

e Measure cellular respiration: Use techniques like Seahorse XF analysis to measure the
oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess
mitochondrial respiration and glycolysis.

e Quantify ATP levels: A decrease in cellular ATP levels can indicate impaired mitochondrial
function.

» Evaluate mitochondrial-mediated apoptosis: Look for the release of cytochrome c from the
mitochondria into the cytosol.
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Hypothetical pathway of mitochondrial toxicity.

Scenario 3: You observe elevated liver enzymes in an
animal model treated with Feniralstat.
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Question: My animal study shows an increase in serum ALT and/or AST levels after
administering Feniralstat. What are the next steps to understand this in vivo hepatotoxicity?

Answer: Elevated serum aminotransferases are a clear indicator of liver damage in animal
models. To further investigate this, you should:

» Perform histopathological analysis: Collect liver tissue for hematoxylin and eosin (H&E)
staining to visualize the extent and nature of the liver damage (e.g., necrosis, inflammation,
steatosis).

o Characterize the type of liver injury: In addition to ALT and AST, measure serum ALP and
bilirubin to determine if the injury is hepatocellular, cholestatic, or mixed.

 Investigate potential mechanisms: Based on your in vitro findings or the histopathology, you
can perform more specific analyses on the liver tissue, such as:

o Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) or
oxidative stress (e.g., 4-HNE).

o Gene expression analysis: Use gPCR or RNA-seq to look for changes in genes related to
stress responses, inflammation, and metabolism.

o Metabolomics: Analyze liver tissue or plasma for changes in key metabolites that could
indicate specific pathway disruptions.

Data Presentation

The following table summarizes the publicly available information on the liver-related adverse
events observed in the Feniralstat (KVD-824) Phase 2 KOMPLETE clinical trial.
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Parameter Observation

Clinical Trial KOMPLETE (NCT05055258)

indication Prophylactic Treatment of Hereditary
Angioedema (HAE)

Patient Population 33 participants

Dose Groups 300 mg, 600 mg, 900 mg (all twice daily)

Adverse Event Elevation of liver enzymes

Severity Grade 3 or Grade 4

Incidence 7 out of 33 participants

Time to Onset 2 to 12 weeks

Associated Symptoms Asymptomatic

Bilirubin Levels No concomitant elevation

Trial Outcome Terminated due to safety concerns

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment

o Cell Culture: Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g.,
HepG2, HepaRG) in 96-well plates at an appropriate density and allow them to adhere
overnight.

» Compound Treatment: Treat the cells with a concentration range of Feniralstat (and a
vehicle control) for 24, 48, and 72 hours.

o Cytotoxicity Assays:
o MTS/MTT Assay. Measure mitochondrial reductase activity as an indicator of cell viability.

o LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells
into the culture medium as an indicator of cytotoxicity.
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Biomarker Analysis: Collect the cell culture supernatant at each time point and measure the
levels of ALT, AST, ALP, and bilirubin using commercially available assay kits.

Data Analysis: Calculate the EC50 for cytotoxicity and compare the biomarker levels
between treated and control groups.

Protocol 2: Mitochondrial Toxicity Assessment

Cell Culture and Treatment: As described in Protocol 1.
Mitochondrial Membrane Potential (MMP) Assay:

o Incubate the treated cells with a fluorescent MMP dye (e.g., JC-1 or TMRM) according to
the manufacturer's instructions.

o Measure the fluorescence using a plate reader or flow cytometer. A decrease in the
red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM)
indicates a loss of MMP.

Cellular Respiration Assay (Seahorse XF):
o Plate cells in a Seahorse XF plate and treat with Feniralstat.

o Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and
rotenone/antimycin A.

o Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked
respiration, maximal respiration, and spare respiratory capacity.

ATP Quantification Assay:

o Lyse the treated cells and measure the intracellular ATP concentration using a luciferase-
based ATP assay Kkit.

Data Analysis: Compare the MMP, OCR parameters, and ATP levels between Feniralstat-
treated and vehicle-treated cells.
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 To cite this document: BenchChem. [Technical Support Center: Investigating Potential Off-
Target Effects of Feniralstat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854778#investigating-potential-off-target-effects-
of-feniralstat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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